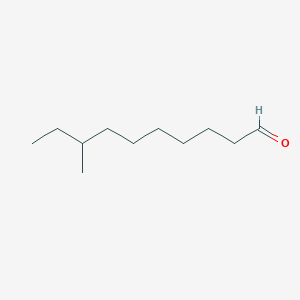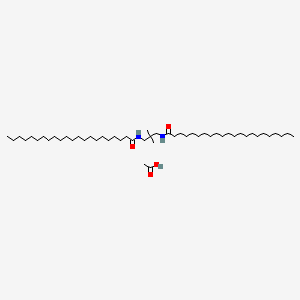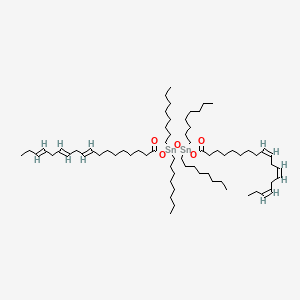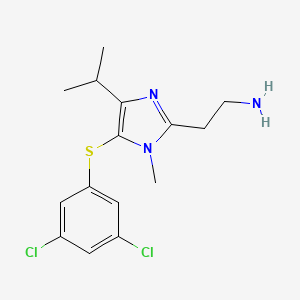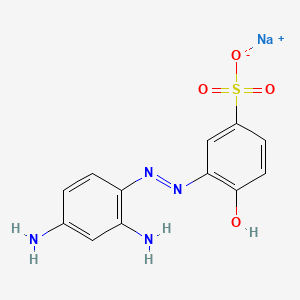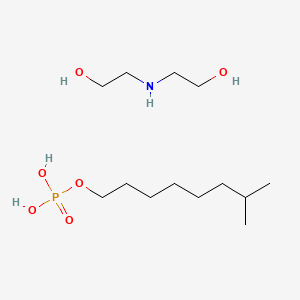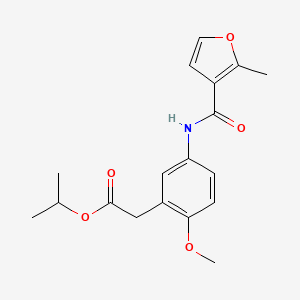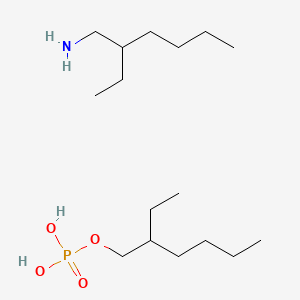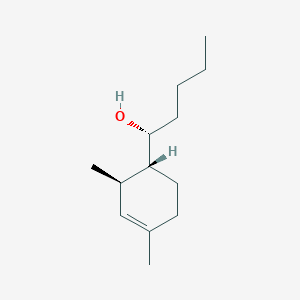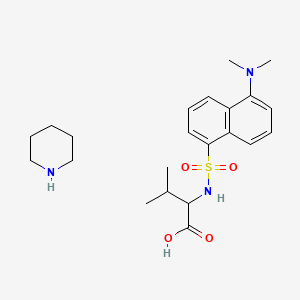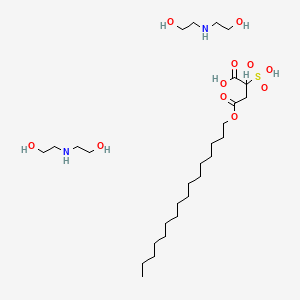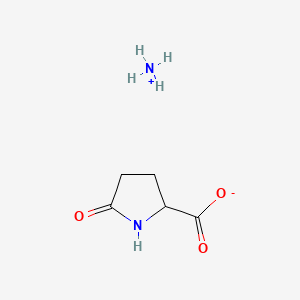
Ammonium 5-oxo-DL-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium 5-oxo-DL-prolinate can be synthesized through various chemical reactions involving proline derivatives. One common method involves the reaction of proline with ammonium hydroxide under controlled conditions to form the desired compound . The reaction typically requires specific temperature and pH conditions to ensure the formation of the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where proline and ammonium hydroxide are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the 5-oxo group to other functional groups.
Substitution: The ammonium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as temperature control and pH adjustment to proceed efficiently .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ammonium 5-oxo-DL-prolinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of ammonium 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic processes. Its effects are mediated through binding to enzymes and altering their activity, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
5-oxo-L-proline: An optically active form of 5-oxoproline with L-configuration.
5-oxo-D-proline: The D-enantiomer of 5-oxoproline.
Uniqueness
Ammonium 5-oxo-DL-prolinate is unique due to its specific structure, which includes both the ammonium ion and the 5-oxo group. This combination imparts distinct chemical properties and reactivity compared to other proline derivatives .
Propiedades
Número CAS |
5497-58-5 |
|---|---|
Fórmula molecular |
C5H10N2O3 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
azanium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.H3N/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);1H3 |
Clave InChI |
PYJZQCNNPABSAE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


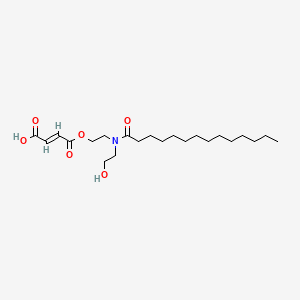
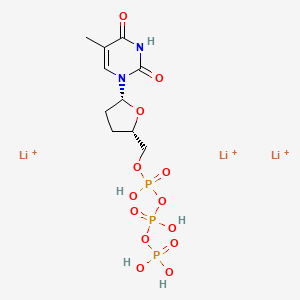
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
